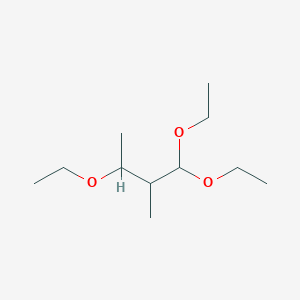

1,1,3-Triethoxy-2-methyl-butane

Description

Historical Context and Structural Significance in Chemical Literature

The documented history of 1,1,3-Triethoxy-2-methyl-butane is intrinsically linked to the industrial synthesis of carotenoids, a class of organic pigments vital in nature and commerce. While the compound itself may not have an extensive early history in broad academic literature, its significance is underscored by its appearance in patents related to specific, high-yield synthetic pathways.

Notably, European Patent EP 2799420 A1 describes a method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a key precursor to various carotenoids. In this multi-step synthesis, this compound is a critical intermediate. semanticscholar.orgwikipedia.orgresearchgate.netmsu.edu The structural significance of this compound lies in its dual functionality. It possesses a protected aldehyde in the form of a diethyl acetal (B89532) at the 1-position and an ethoxy group at the 3-position. This arrangement allows for selective chemical transformations, making it a valuable building block.

The structure of this compound has been confirmed through spectroscopic methods, with detailed 1H NMR data provided in the aforementioned patent literature. msu.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36551-27-6 protheragen.ai |

| Molecular Formula | C11H24O3 protheragen.ai |

| Molecular Weight | 204.31 g/mol protheragen.ai |

| Boiling Point | 69 °C (at 5 Torr) protheragen.ai |

| Density | 0.881 g/cm³ protheragen.ai |

Role as a Key Synthetic Intermediate for Functionalized Organic Molecules

The primary role of this compound is as a key synthetic intermediate. Its utility is demonstrated in the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, where it is formed through the reaction of acetaldehyde (B116499) diethyl acetal and ethyl-(1-propenyl)-ether in the presence of a catalyst such as ferric chloride or aluminum chloride. researchgate.netmsu.edu This reaction is typically conducted at low temperatures, for instance, between -10°C and 0°C. msu.edu

Once formed, this compound undergoes pyrolysis in the presence of catalysts like isoquinoline (B145761) and p-toluenesulfonic acid to yield 1-ethoxy-2-methyl-1,3-butadiene. wikipedia.orgmsu.edu This subsequent diene is then further elaborated in several steps to produce the target C10 dialdehyde (B1249045). wikipedia.orgmsu.edu The synthesis highlights the role of this compound as a stable, isolable intermediate that facilitates the construction of a more complex carbon skeleton. The acetal group serves as a protecting group for the aldehyde, preventing unwanted side reactions while other parts of the molecule are being modified.

Table 2: Synthesis of this compound

| Reactants | Catalyst | Reaction Conditions | Yield |

| Acetaldehyde diethyl acetal, Ethyl-(1-propenyl)-ether | Ferric chloride or Aluminum chloride | -10°C to 0°C | 81-88% wikipedia.orgmsu.edu |

Overview of Contemporary Academic Research Trajectories in this compound Chemistry

Contemporary research involving this compound appears to be highly focused on process optimization and industrial applications rather than broad academic exploration. The existing literature, primarily in the form of patents, points towards research aimed at improving the efficiency and yield of carotenoid synthesis. wikipedia.orgresearchgate.netmsu.edu

The chemistry of this compound is a specific example of the broader use of acetals in organic synthesis. Acetal-containing compounds are widely used as protecting groups for aldehydes and ketones, and also as precursors to enol ethers and other reactive intermediates. Research in this area continues to explore new catalysts and reaction conditions for the formation and transformation of acetals in the synthesis of complex natural products and pharmaceuticals.

While direct academic studies on this compound are not widespread, the principles of its synthesis and reactivity are fundamental to organic chemistry. The selective unmasking of the aldehyde or elimination to form a diene are classic examples of how functional groups can be manipulated in a multi-step synthesis. Future research may focus on expanding the utility of this particular intermediate to other synthetic targets beyond carotenoids or developing more sustainable and atom-economical methods for its production.

Structure

3D Structure

Properties

Molecular Formula |

C11H24O3 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,1,3-triethoxy-2-methylbutane |

InChI |

InChI=1S/C11H24O3/c1-6-12-10(5)9(4)11(13-7-2)14-8-3/h9-11H,6-8H2,1-5H3 |

InChI Key |

BWDYLUMZXQQYHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C(C)C(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3 Triethoxy 2 Methyl Butane

Established Synthetic Pathways and Industrial Routes

The primary route for synthesizing 1,1,3-Triethoxy-2-methyl-butane involves the catalyzed addition of an acetal (B89532) to an enol ether. This method has proven reliable and is amenable to industrial application.

Catalyzed Addition Reactions: Mechanisms and Optimization

The core of the established synthesis is the reaction between acetaldehyde (B116499) diethyl acetal and ethyl 1-propenyl ether. googleapis.com This reaction is an example of an electrophilic alkoxyalkylation of an enol ether. The mechanism hinges on the activation of the acetal by a catalyst to generate an electrophilic intermediate that readily reacts with the electron-rich enol ether.

Lewis acids are crucial for catalyzing this transformation. youtube.com They function by coordinating to one of the oxygen atoms of the acetaldehyde diethyl acetal. youtube.com This coordination increases the electrophilicity of the central carbon atom, facilitating the departure of an ethoxy group and the formation of a highly reactive oxocarbenium ion. This ion then serves as the potent electrophile for the subsequent addition to ethyl 1-propenyl ether. acs.org While the specific patent literature for this compound synthesis does not name the exact catalyst used in the primary example, common Lewis acids employed for such reactions include ferric chloride (FeCl₃) and aluminum chloride (AlCl₃). googleapis.com The general mechanism involves the Lewis acid activating the electrophile (the acetal), which is then attacked by the nucleophile (the enol ether). youtube.com The catalytic cycle is completed by the dissociation of the Lewis acid from the product, allowing it to engage in further reactions. youtube.com

Optimizing process parameters is critical for maximizing yield and minimizing side reactions. nih.gov Temperature control is a key factor; the reaction to form this compound is typically conducted at a controlled temperature, for instance, by maintaining the reaction mixture at 30-35°C during the addition of reactants. googleapis.com Following the initial reaction, a heating step, for example to 50°C or 60°C, can be employed to help drive the reaction to completion and assist in the subsequent workup, which includes recycling excess starting material. googleapis.com

High yield and purity are paramount in industrial production. In the synthesis of this compound, yields can be significantly high. For example, one described method reports a yield of 88% with a purity of 97.2%. googleapis.com Another variation, using a sodium hydroxide (B78521) solution for neutralization instead of sodium bicarbonate, resulted in a yield of 81% but with a higher purity of 98.5%. googleapis.com

The purification process is essential for achieving these high purity levels. It typically involves several steps after the main reaction:

Neutralization: The reaction mixture is neutralized, for instance with a saturated sodium bicarbonate or a sodium hydroxide solution, to a pH of 7-8. googleapis.com This step quenches the acidic catalyst.

Washing and Drying: The organic layer is separated, washed with water, and then dried using an anhydrous drying agent like anhydrous sodium sulfate (B86663) to remove any residual water. googleapis.com

Distillation: The final and most critical purification step is vacuum distillation. This process separates the desired product from unreacted starting materials (like excess acetaldehyde diethyl acetal, which can be recycled) and any high-boiling point impurities. googleapis.com

Table 1: Effect of Neutralization Agent on Yield and Purity

| Neutralization Agent | Yield (%) | Purity (%) |

|---|---|---|

| Saturated NaHCO₃ Solution | 88 | 97.2 |

| NaOH Solution | 81 | 98.5 |

Data sourced from patent information describing the synthesis of this compound. googleapis.com

Comparative Analysis of Different Industrial Synthetic Routes

Besides the primary pathway, alternative industrial routes for related structures exist, providing a basis for comparison. A notable alternative approach for a similar structure begins with 1-ethoxy-1-propene and triethyl orthoformate, also catalyzed by a Lewis acid, to produce 1,1,3,3-tetraethoxy-2-methylpropane. googleapis.com This intermediate is then treated with an acid to eliminate a molecule of ethanol (B145695), leading to a different downstream product. googleapis.com

Let's compare the direct synthesis of this compound (Route A) with this alternative strategy (Route B), assuming a hypothetical adaptation for the same target.

Route A: Acetal + Enol Ether

Starting Materials: Acetaldehyde diethyl acetal, Ethyl 1-propenyl ether. googleapis.com

Key Step: Direct Lewis acid-catalyzed addition. googleapis.com

Advantages: This is a more direct, one-pot synthesis to the target compound, which generally leads to a simpler process with fewer steps, potentially lower production costs, and less waste generation. googleapis.com High yields have been demonstrated. googleapis.com

Route B (Adapted): Orthoester + Enol Ether followed by Elimination

Starting Materials: Triethyl orthoformate, 1-ethoxy-1-propene. googleapis.com

Key Steps: Lewis acid-catalyzed addition to form a tetraethoxy intermediate, followed by a separate acid-catalyzed elimination step. googleapis.com

Advantages/Disadvantages: This is a multi-step process, which can be more complex and costly. However, such routes are sometimes chosen if the intermediates are valuable for synthesizing other compounds or if this pathway offers better control over specific stereochemical outcomes in more complex molecules. For the specific synthesis of this compound, this route appears less efficient than the direct addition method.

Emerging Synthetic Strategies and Sustainable Chemistry Approaches

While the established catalyzed addition reaction is effective, the field of chemical synthesis is continually evolving towards more sustainable and efficient methods. For the synthesis of acetals and related compounds, several emerging strategies could be applicable to the production of this compound.

Current research in organic synthesis emphasizes the development of one-pot reactions that combine multiple catalytic systems to improve efficiency and reduce waste. nih.gov For instance, the combination of organocatalysis, biocatalysis, and metal catalysis in a single vessel allows for complex molecular transformations without the need for isolating intermediates. nih.gov An approach using a Lewis base to activate a weak Lewis acid has also been shown to be effective in similar aldol (B89426) and vinylogous aldol reactions, offering a different catalytic paradigm. nih.gov

Furthermore, there is a strong drive towards using more environmentally friendly catalysts and reaction conditions. This includes the development of solid acid catalysts or hydrotalcites, which can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification. researchgate.net Optimizing reactions to proceed at lower temperatures or even in solvent-free conditions are also key areas of sustainable chemistry research that could yield more efficient and greener synthetic routes for this and other fine chemicals in the future. nih.govscielo.br While these specific strategies have not yet been reported for this compound, they represent the forefront of modern synthetic chemistry and offer promising avenues for future development.

Green Solvents and Novel Catalyst Exploration in this compound Synthesis

The traditional synthesis of this compound involves the reaction of acetaldehyde diethyl acetal with ethyl-(1-propenyl)-ether, often utilizing catalysts that can present environmental or handling challenges. googleapis.com A European patent outlines a method achieving a yield of 81-88% through this route. googleapis.com However, the growing emphasis on green chemistry is driving research into more sustainable alternatives. mdpi.com

The exploration of green solvents is a primary area of focus. Traditional solvents can be a major source of waste and environmental contamination. Greener alternatives to conventional ether solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are being investigated for various organic reactions. sigmaaldrich.com These solvents are often derived from renewable resources and exhibit lower toxicity and peroxide formation tendency compared to solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. sigmaaldrich.com While specific studies on the use of these green solvents in the synthesis of this compound are not yet prevalent, their successful application in similar acetal and ether syntheses suggests their potential as viable substitutes. acs.orgnih.gov The ideal green solvent would not only be environmentally benign but also enhance reaction rates and selectivity. sigmaaldrich.com

In tandem with green solvents, the development of novel catalysts is crucial for sustainable synthesis. Research into heterogeneous catalysts, such as solid acids and metal-organic frameworks (MOFs), is gaining traction for acetal synthesis. rsc.orgmdpi.com These catalysts offer advantages like ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to traditional homogeneous catalysts. researchgate.net For instance, photo-organocatalytic methods, employing organic dyes and light to promote acetalization, represent a mild and green approach. rsc.orgrsc.org Such systems bypass the need for metal-based catalysts and strong acids. rsc.org The application of these novel catalytic systems to the synthesis of this compound could significantly improve its environmental footprint.

Table 1: Potential Green Solvents for this compound Synthesis

| Solvent Name | Source | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Higher boiling point than THF, lower miscibility with water, reduced peroxide formation. nih.gov |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, hydrophobic nature. sigmaaldrich.com |

| Dimethyl carbonate (DMC) | Petrochemical | Low toxicity, biodegradable, can act as both solvent and reagent. |

| Ethyl lactate | Renewable resources | Biodegradable, non-toxic, high boiling point. |

Table 2: Comparison of Conventional and Novel Catalysts for Acetal Synthesis

| Catalyst Type | Example | Advantages | Potential Application in this compound Synthesis |

| Conventional | |||

| Lewis Acids | Boron trifluoride etherate | High catalytic activity. | Established catalyst for the reaction of acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether. |

| Brønsted Acids | p-Toluenesulfonic acid | Effective and relatively inexpensive. | Used in the pyrolysis of this compound. googleapis.com |

| Novel | |||

| Solid Acids | Zeolites, Sulfonated resins | Reusable, easily separated, reduced corrosion. rsc.org | Could replace homogeneous acids, simplifying workup and reducing waste. |

| Metal-Organic Frameworks (MOFs) | MIL-101(Cr) | High surface area, tunable porosity, potential for high selectivity. mdpi.com | May offer high efficiency and selectivity under mild, solvent-free conditions. mdpi.com |

| Photo-organocatalysts | Eosin Y, Thioxanthenone | Metal-free, mild conditions, powered by light. rsc.orgrsc.org | Offers a potentially greener and more energy-efficient synthetic route. |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

For the large-scale production of this compound, transitioning from batch to continuous processing using flow chemistry offers significant advantages. Flow chemistry involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. rsc.org This enhanced control can lead to higher yields, improved safety, and more consistent product quality. rsc.org

The synthesis of acetals has been successfully demonstrated in flow reactors, often showing improvements over traditional batch methods. rsc.orgnumberanalytics.com Key benefits include efficient heat exchange, which is crucial for managing exothermic reactions, and the ability to safely handle reactive intermediates. rsc.org For the synthesis of this compound, a flow setup could involve pumping the reactants, acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether, along with a catalyst solution, through a heated reactor coil. The product stream could then be directed to an in-line purification unit, such as a column containing a scavenger resin to remove the catalyst, enabling the collection of a purified product continuously. rsc.org

The scalability of flow chemistry is another major advantage. Increasing production capacity can often be achieved by simply running the system for a longer duration or by "numbering-up" – running multiple flow reactors in parallel – without the need for extensive re-optimization of reaction conditions. rsc.org This makes flow chemistry a highly attractive option for the industrial synthesis of this compound, promising a more efficient, safer, and scalable manufacturing process.

Table 3: Hypothetical Flow Chemistry Parameters for this compound Synthesis

| Parameter | Value | Rationale |

| Reactor Type | Packed-bed reactor with a solid acid catalyst | Allows for continuous catalysis and easy separation of the catalyst from the product stream. |

| Reactant A | Acetaldehyde diethyl acetal | Starting material as per known synthesis. googleapis.com |

| Reactant B | Ethyl-(1-propenyl)-ether | Starting material as per known synthesis. googleapis.com |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to traditional ether solvents with good solvating properties for the reactants. nih.gov |

| Temperature | 60-80 °C | Optimized for reaction rate while minimizing side reactions. |

| Residence Time | 10-20 minutes | Shorter residence times compared to batch processing can lead to higher throughput. rsc.org |

| In-line Purification | Scavenger resin column | To continuously remove the catalyst, simplifying the workup process. rsc.org |

Advanced Chemical Transformations Initiated from 1,1,3 Triethoxy 2 Methyl Butane

Thermal and Catalytic Pyrolysis Reactions

Pyrolysis of acetals and related alkoxy compounds is a known method for generating unsaturated systems through elimination reactions. While specific studies on the pyrolysis of 1,1,3-triethoxy-2-methyl-butane are not extensively detailed in the available literature, the general principles of pyrolytic elimination provide a framework for understanding its potential transformations. Such reactions typically proceed via a concerted, intramolecular elimination pathway (Ei mechanism), particularly through a six-membered cyclic transition state, to yield an alkene and an alcohol.

Formation of Conjugated Dienes (e.g., 1-methoxy-2-methyl-1,3-butadiene)

The thermal decomposition of this compound offers a potential, though not specifically documented, route to conjugated dienes. The elimination of ethanol (B145695) from the 1,1-diethoxy portion of the molecule could lead to the formation of a vinylether. A subsequent elimination of a second ethanol molecule from the C3-ethoxy group and a proton from the newly unsaturated framework could theoretically yield a conjugated diene system. The structure of the resulting diene would depend on the regioselectivity of the elimination steps.

Mechanistic Investigations of Pyrolytic Elimination Pathways

The pyrolytic elimination of alcohols from ethers and acetals generally follows a syn-elimination pathway through a cyclic transition state, a process known as an Ei (Elimination internal) mechanism. This concerted mechanism does not require external acids or bases and is driven by thermal energy. For this compound, the elimination would likely involve a six-membered transition state where a hydrogen atom is transferred from a carbon atom to an oxygen atom of an ethoxy group, with simultaneous C-O bond cleavage and C=C double bond formation. The presence of multiple ethoxy groups suggests that sequential eliminations are possible, potentially leading to a mixture of unsaturated products.

Influence of Catalysis on Regioselectivity and Yield in Pyrolysis

While thermal pyrolysis can be effective, the use of catalysts can significantly influence the outcome of the reaction by lowering the required temperature and improving the selectivity towards a desired product. Acidic catalysts, such as solid acids (e.g., zeolites, alumina) or metal oxides, are commonly employed in dehydration and dealkoxylation reactions. In the context of this compound pyrolysis, a catalyst could facilitate the cleavage of the C-O bonds and control the regioselectivity of the double bond formation. For instance, the steric environment of the catalyst's active sites could favor the abstraction of a specific proton, thereby directing the elimination to produce a particular conjugated diene isomer in higher yield.

Pericyclic Rearrangements and Their Synthetic Applications

A significant and documented application of this compound is its role as a reagent in tandem pericyclic rearrangement reactions, specifically sequential Claisen and Cope rearrangements, for the synthesis of complex polyunsaturated aldehydes.

Claisen Rearrangement Pathways from Intermediate Dienol Ethers

Research has shown that this compound can react with unsaturated alcohols, such as hexa-1,5-dien-3-ol, in an acid-catalyzed condensation reaction. rsc.orgrsc.org This reaction proceeds with the elimination of three molecules of ethanol to form a highly reactive intermediate dienol ether. rsc.org This in-situ generated dienol ether is perfectly structured to undergo a wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement. The rearrangement is a concerted process that results in the formation of a new carbon-carbon bond and a γ,δ-unsaturated aldehyde, specifically 2-methyl-2-vinylocta-4,7-dienal. rsc.org

Sequential Cope Rearrangements in the Formation of Polyunsaturated Aldehydes

Following the initial Claisen rearrangement, the resulting aldehyde, which is a 1,5-diene, is susceptible to further pericyclic reactions, namely the Cope rearrangement. At elevated temperatures, 2-methyl-2-vinylocta-4,7-dienal undergoes a wikipedia.orgwikipedia.org-sigmatropic Cope rearrangement to form 2-methyl-5-vinylocta-2,7-dienal. rsc.org As the temperature is increased further, this product can undergo a second Cope rearrangement, leading to the thermodynamically more stable, conjugated 2-methyldeca-2,5,9-trienal. rsc.org This sequence of Claisen and Cope rearrangements provides a powerful synthetic tool for constructing complex polyunsaturated systems with a high degree of stereospecificity, particularly when using substituted dienols. rsc.org

Table 1: Compounds Involved in Pericyclic Rearrangements

| Reactant | Intermediate Product | Final Product |

|---|---|---|

| This compound | 2-methyl-2-vinylocta-4,7-dienal | 2-methyldeca-2,5,9-trienal |

| Hexa-1,5-dien-3-ol | 2-methyl-5-vinylocta-2,7-dienal |

Stereochemical Outcomes and Diastereocontrol in Rearrangement Reactions

The acetal (B89532) functional group in this compound can be hydrolyzed under acidic conditions to yield 2-methyl-3-ethoxybutanal. This aldehyde possesses a chiral center at the carbon bearing the methyl group. Subsequent reactions involving the creation of a new stereocenter can, in principle, be influenced by this existing chiral center, leading to diastereoselectivity.

One of the most relevant rearrangement reactions for a derivative of this compound would be the Johnson-Claisen rearrangement. bioinfopublication.org This reaction typically involves the treatment of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a mild acid catalyst. To apply this to this compound, it would first need to be converted to an appropriate allylic alcohol.

The stereochemical outcome of such a rearrangement is dictated by the geometry of the transition state, which is generally believed to adopt a chair-like conformation. The substituents on the starting materials will preferentially occupy equatorial positions in this transition state to minimize steric hindrance. In the context of a derivative of 2-methyl-3-ethoxybutanal, the existing stereocenter can direct the formation of the new stereocenter, potentially leading to a high degree of diastereoselectivity. The relative stereochemistry of the newly formed stereocenters is influenced by the geometry (E/Z) of the double bond in the intermediate ketene acetal. bioinfopublication.org

Table 1: Theoretical Stereochemical Control in Rearrangement Reactions

| Reactant Geometry | Transition State Conformation | Predicted Major Diastereomer |

| (E)-Ketene Acetal | Chair-like | syn |

| (Z)-Ketene Acetal | Chair-like | anti |

Note: This table represents generalized outcomes for Claisen-type rearrangements and serves as a predictive model for derivatives of this compound.

Carbon-Carbon Bond Forming Reactions of Derivatives

The aldehyde derivative, 2-methyl-3-ethoxybutanal, is a prime candidate for aldol (B89426) and cross-aldol reactions. The presence of an α-hydrogen allows for the formation of an enolate under basic or acidic conditions, which can then act as a nucleophile.

In a cross-aldol reaction with a functionalized aldehyde that lacks α-hydrogens (e.g., benzaldehyde or pivalaldehyde), 2-methyl-3-ethoxybutanal would serve as the enolate precursor. The stereochemical outcome of this reaction is governed by the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The geometry of the enolate (E or Z) determines the relative stereochemistry (syn or anti) of the resulting β-hydroxy aldehyde.

(Z)-enolates are predicted to lead to the syn-aldol product.

(E)-enolates are predicted to lead to the anti-aldol product.

The formation of the desired enolate geometry can often be controlled by the choice of base and reaction conditions. For instance, bulky bases like lithium diisopropylamide (LDA) tend to favor the formation of (E)-enolates, while smaller bases may lead to (Z)-enolates. The existing stereocenter in 2-methyl-3-ethoxybutanal can also exert facial selectivity on the approaching electrophilic aldehyde, further influencing the diastereomeric ratio of the products.

Aldehydes derived from this compound can be readily converted to alkenes via Wittig-type reactions. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.org This method is highly versatile for forming carbon-carbon double bonds with excellent regiocontrol.

The stereochemical outcome of the Wittig reaction (the E/Z ratio of the resulting alkene) is highly dependent on the nature of the ylide:

Non-stabilized ylides (e.g., those with alkyl substituents) generally lead to the formation of the (Z)-alkene as the major product. This is attributed to a kinetically controlled reaction pathway proceeding through an early, puckered transition state. organic-chemistry.org

Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) typically favor the formation of the (E)-alkene. This is due to the thermodynamic equilibration of the intermediate betaines.

Related olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, generally provide excellent selectivity for the (E)-alkene and offer the advantage of easier removal of the phosphorus-containing byproduct.

Table 2: Predicted Olefination Outcomes for 2-Methyl-3-ethoxybutanal

| Olefination Reagent Type | Predicted Major Alkene Isomer |

| Non-stabilized Wittig Reagent | (Z)-alkene |

| Stabilized Wittig Reagent | (E)-alkene |

| Horner-Wadsworth-Emmons Reagent | (E)-alkene |

Derivatization and Functionalization Strategies for Complex Precursors

The synthetic transformations described above open pathways to a variety of polyfunctionalized building blocks. For example, the aldol products can be further oxidized, reduced, or protected to generate molecules with multiple functional groups and stereocenters. The unsaturated products from Wittig reactions can undergo a wide range of subsequent transformations, such as epoxidation, dihydroxylation, or metathesis, to introduce further complexity.

Through a sequence of these reactions, derivatives of this compound could potentially serve as precursors for specialty chemicals and advanced intermediates in various fields, including pharmaceuticals, agrochemicals, and materials science. The ability to control stereochemistry during these transformations is crucial for the synthesis of biologically active molecules and advanced materials with specific properties. However, it is important to reiterate that specific, documented examples of the use of this compound for these purposes are not readily found in the current body of scientific literature.

Computational and Theoretical Studies on 1,1,3 Triethoxy 2 Methyl Butane and Its Reactivity

Quantum Mechanical Analysis of Molecular Structure

Quantum mechanics offers a powerful lens to scrutinize the molecular world. For 1,1,3-Triethoxy-2-methyl-butane, these methods reveal a detailed picture of its three-dimensional structure, electronic distribution, and the subtle interplay of forces that govern its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. niscpr.res.in For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, DFT methods map the electron density to the total energy of the molecule, guiding the virtual molecule towards its lowest energy state. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Beyond the molecular structure, DFT is instrumental in calculating a suite of electronic properties that are crucial for understanding the compound's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXXX | eV |

| LUMO Energy | +X.XXXX | eV |

| HOMO-LUMO Gap | X.XXXX | eV |

| Dipole Moment | X.XXXX | Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Conformational Landscapes and Energetic Profiles

The presence of multiple single bonds in this compound allows for a multitude of spatial arrangements, or conformations. lumenlearning.com The study of these various conformations and their relative energies constitutes a conformational analysis. lumenlearning.com By systematically rotating key dihedral angles, particularly around the C-C and C-O bonds, a potential energy surface can be mapped out.

This analysis identifies the various stable conformers, which reside in energy minima on this surface, and the transition states that separate them. The energetic profile reveals the relative populations of these conformers at a given temperature, as lower energy conformations are more prevalent. For instance, gauche and anti conformations around the C2-C3 bond, similar to those in butane (B89635), will have distinct energy levels due to steric interactions between the bulky triethoxy and methyl groups. masterorganicchemistry.combyjus.com

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | +0.9 |

| Eclipsed | ~0° | +5.0 |

Note: The values in this table are hypothetical, based on general principles of conformational analysis of alkanes, and serve to illustrate the expected energetic differences.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis of Electronic Interactions

To gain a deeper understanding of the electronic structure, Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are performed on the optimized geometry of this compound.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This method quantifies the interactions between filled (donor) and empty (acceptor) orbitals, revealing the energetic significance of hyperconjugative interactions. For this compound, key donor-acceptor interactions would include those between the oxygen lone pairs and the antibonding orbitals of adjacent C-C and C-H bonds.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify regions of negative potential, typically associated with lone pairs on electronegative atoms like oxygen, and are indicative of sites susceptible to electrophilic attack. Blue areas represent regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. For this compound, the MEP would highlight the negative potential around the three oxygen atoms, marking them as key sites for interaction with electrophiles.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. By simulating reaction pathways, it is possible to understand the intricate details of how this compound transforms into other chemical species.

Transition State Characterization and Activation Energy Calculations

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Locating and characterizing this fleeting structure is paramount to understanding the reaction mechanism. Computational methods are employed to search the potential energy surface for the saddle point that corresponds to the transition state.

Once the transition state is identified, its structure can be analyzed to understand the bonding changes occurring during the reaction. Crucially, the energy difference between the reactants and the transition state, known as the activation energy, can be calculated. byjus.com This value is a primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as hydrolysis, the activation energies for different proposed mechanisms can be compared to determine the most likely pathway.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

| Protonation of an ethoxy group | 5.2 |

| Loss of ethanol (B145695) to form an oxocarbenium ion | 15.8 |

| Nucleophilic attack by water | 3.1 |

Note: This table presents hypothetical data for illustrative purposes.

Solvation Effects on Reaction Dynamics and Kinetics

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The surrounding solvent molecules can significantly influence the reaction by stabilizing or destabilizing reactants, transition states, and products. Computational models can account for these solvation effects in two primary ways: explicit and implicit solvation models.

In an explicit solvation model, individual solvent molecules are included in the calculation, providing a highly detailed picture of the solvent-solute interactions. However, this approach is computationally expensive. An implicit solvation model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. This method offers a good balance of accuracy and computational feasibility for many applications.

By incorporating solvation models into the calculations of reaction pathways for this compound, a more realistic understanding of its reactivity in different solvent environments can be achieved. The solvent can alter the activation energies and even change the preferred reaction mechanism.

Prediction of Selectivity (Regio-, Diastereo-, Enantioselectivity) in Complex Transformations

Computational models are a powerful tool for predicting the outcomes of chemical reactions involving chiral or prochiral molecules like this compound. These predictions are crucial for designing efficient and selective synthetic routes.

Regioselectivity: In reactions such as hydrolysis or reductive cleavage, this compound presents multiple reactive sites. chemistrysteps.com Computational methods can determine the most likely site of attack by calculating the activation energies for the different possible reaction pathways. For instance, in the acid-catalyzed hydrolysis of an unsymmetrical acetal (B89532), DFT calculations can model the protonation of each oxygen atom and the subsequent cleavage of the carbon-oxygen bond. The pathway with the lowest energy barrier will correspond to the major regioisomer formed. rsc.org

Diastereoselectivity: When new stereocenters are formed during a reaction, multiple diastereomers can be produced. Computational analysis of the transition state geometries and energies can predict the favored diastereomer. For reactions involving this compound, which possesses a chiral center, its influence on the formation of new stereocenters can be modeled. Factors such as steric hindrance and electronic interactions in the transition state are quantified to predict the diastereomeric ratio. acs.orgfigshare.com

Enantioselectivity: In asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, computational studies are key to understanding the origin of enantioselectivity. youtube.com By modeling the interaction between the substrate (this compound), the reactant, and the chiral catalyst, the transition states leading to the different enantiomers can be compared. kyoto-u.ac.jp The difference in the calculated free energies of activation (ΔΔG‡) for the competing pathways allows for a quantitative prediction of the enantiomeric excess (ee). acs.org

To illustrate how such data would be presented, the following hypothetical table outlines the kind of results a computational study on an asymmetric reaction of this compound might generate.

Hypothetical Data Table: Predicted Enantioselectivity in the Asymmetric Reduction of a Derivative of this compound

| Catalyst | Transition State | ΔG‡ (kcal/mol) | Predicted ee (%) |

| Chiral Catalyst A | TS-(R) | 15.2 | 95 |

| TS-(S) | 17.5 | ||

| Chiral Catalyst B | TS-(R) | 16.8 | 80 |

| TS-(S) | 18.2 |

Note: This data is purely illustrative and not based on experimental results.

In Silico Catalyst Design and Mechanistic Prediction for this compound Reactions

Computational chemistry plays a pivotal role in the modern development of catalysts by enabling in silico design and providing deep mechanistic insights, thereby reducing the need for extensive empirical screening.

In Silico Catalyst Design: The process of designing a new catalyst for a specific transformation of this compound would begin with identifying the key bond-forming or bond-breaking steps in the desired reaction. nih.gov Computational chemists can then screen virtual libraries of potential catalysts to identify candidates that are predicted to lower the activation energy of the rate-determining step. rsc.org Descriptors such as the catalyst's steric bulk, electronic properties, and binding affinity to the substrate can be correlated with catalytic activity and selectivity. This approach accelerates the discovery of efficient and highly selective catalysts for reactions like asymmetric acetalization or other functional group transformations.

Mechanistic Prediction: A detailed understanding of the reaction mechanism is fundamental to optimizing reaction conditions and improving catalyst performance. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying all intermediates and transition states. nih.gov For example, in a catalyzed hydrolysis, DFT calculations can distinguish between a stepwise mechanism involving an oxocarbenium ion intermediate and a concerted mechanism. researchgate.net The calculated energies of these species provide a comprehensive picture of the reaction's progress.

The following hypothetical data table illustrates how computational screening could guide the selection of a catalyst for a hypothetical reaction involving this compound.

Hypothetical Data Table: In Silico Screening of Catalysts for the Hydrolysis of this compound

| Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate (relative) |

| Catalyst X | 25.8 | 1 |

| Catalyst Y | 22.1 | 58 |

| Catalyst Z | 20.5 | 340 |

Note: This data is purely illustrative and not based on experimental results.

Advanced Spectroscopic and Analytical Characterization of 1,1,3 Triethoxy 2 Methyl Butane and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, serves as the initial step in structural verification. The predicted spectra for 1,1,3-Triethoxy-2-methyl-butane are based on established chemical shift principles for ethers, acetals, and branched alkanes. libretexts.orgdocbrown.infopressbooks.pub

¹H NMR Spectroscopy: The proton spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons through spin-spin splitting. savemyexams.com For this compound, seven unique proton signals are predicted. Protons on carbons adjacent to an oxygen atom are characteristically shifted downfield (3.4-4.5 ppm) due to the electronegativity of the oxygen. libretexts.orglibretexts.org

Predicted ¹H NMR Data for this compound

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | H -1 | ~4.45 | d (doublet) | 1H |

| b | H -2 | ~1.80 | m (multiplet) | 1H |

| c | H -3 | ~3.85 | m (multiplet) | 1H |

| d | C2-CH ₃ | ~0.88 | d (doublet) | 3H |

| e | H -4 | ~0.85 | t (triplet) | 3H |

| f | -OCH ₂CH₃ (3x) | ~3.50 | m (multiplet) | 6H |

| g | -OCH₂CH ₃ (3x) | ~1.15 | t (triplet) | 9H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In proton-decoupled mode, each unique carbon gives a single peak, providing a direct count of carbon environments. Carbons bonded to oxygen in ethers and acetals typically resonate in the 50-80 ppm range, while the acetal (B89532) carbon itself (C-1) is further downfield. libretexts.orgdocbrown.info

Predicted ¹³C NMR Data for this compound

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C -1 (Acetal C) | ~103.5 |

| 2 | C -2 | ~36.0 |

| 3 | C -3 | ~75.0 |

| 4 | C -4 | ~11.5 |

| 5 | C2-C H₃ | ~16.0 |

| 6 | -OC H₂CH₃ (from C1, x2) | ~61.0 |

| 7 | -OC H₂CH₃ (from C3, x1) | ~64.0 |

| 8 | -OCH₂C H₃ (3x) | ~15.5 |

While 1D NMR suggests a structure, 2D NMR experiments are essential to confirm the atomic connectivity and finalize the assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key COSY correlations would be observed between H-1 and H-2; H-2 and H-3; H-2 and the C2-CH₃ protons (d); and H-3 and H-4. It would also confirm the coupling within the ethoxy groups between the -OCH₂- (f) and -CH₃ (g) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This technique would definitively link each proton signal (a-g) to its corresponding carbon signal (1-8), verifying the assignments made in the 1D spectra. For example, the proton at ~4.45 ppm (a) would show a cross-peak with the carbon at ~103.5 ppm (1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons over two to three bonds, mapping out the carbon skeleton. Key HMBC correlations would provide unambiguous proof of the structure. For instance, the acetal proton (H-1) would show a correlation to C-2, confirming their adjacency. The methyl protons at C-4 would show correlations to C-3 and C-2, establishing the end of the butane (B89635) chain. The protons of the ethoxy groups (-OCH₂-) would show correlations to the carbon they are attached to (C-1 or C-3), confirming the location of the ether linkages.

In-situ NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms by recording spectra directly from the reaction mixture over time. The formation of this compound via the acid-catalyzed reaction of 2-methylbutanal with ethanol (B145695) is an ideal candidate for such analysis. libretexts.org

By initiating the reaction within an NMR tube, the progress can be continuously monitored. The key spectral changes to observe would be:

The decrease in the intensity of the characteristic aldehyde proton signal of 2-methylbutanal (typically found at δ 9.6-9.7 ppm).

The concurrent increase in the intensity of the acetal proton signal (H-1) of the product at approximately δ 4.45 ppm.

By integrating these signals at various time points, a concentration-versus-time profile can be generated. This data allows for the determination of reaction rates, the reaction order, and the equilibrium constant, providing deep kinetic insight into the acetal formation process. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and tracking their transformation during a chemical reaction.

For this compound, the most prominent features in its IR and Raman spectra are associated with its alkane skeleton and the acetal functional group.

C-H vibrations: The molecule would exhibit C-H stretching vibrations just below 3000 cm⁻¹ (from the sp³ hybridized carbons) and various C-H bending vibrations in the 1470-1370 cm⁻¹ region. libretexts.org

C-O vibrations: The most diagnostic feature for an acetal is the strong C-O stretching band. Saturated ethers and acetals typically show a strong, often broad, absorption in the 1150-1050 cm⁻¹ region. libretexts.orgpressbooks.pubspectroscopyonline.com This band arises from the asymmetric stretching of the C-O-C linkages.

During the synthesis of this compound from 2-methylbutanal, IR or Raman spectroscopy can effectively monitor the reaction's progress. The primary change would be the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde reactant, which occurs around 1720-1730 cm⁻¹, and the simultaneous appearance of the strong C-O stretching band of the acetal product around 1100 cm⁻¹. thepulsar.bevscht.cz

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity (IR) | Intensity (Raman) |

| 2975-2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) | Strong | Strong |

| 1470-1440 | C-H Bend | CH₂/CH₃ Scissoring | Medium | Medium |

| 1380-1365 | C-H Bend | CH₃ Umbrella | Medium | Medium |

| 1150-1050 | C-O Stretch | Acetal/Ether | Very Strong | Medium-Weak |

Vibrational spectroscopy can offer clues into the reaction mechanism of acetal formation. The acid-catalyzed mechanism proceeds through a hemiacetal intermediate. libretexts.orgyoutube.com

Protonation of Carbonyl: The first step is the protonation of the carbonyl oxygen of 2-methylbutanal by the acid catalyst. This would cause a shift in the C=O stretching frequency, indicating the activation of the carbonyl group.

Hemiacetal Formation: The nucleophilic attack of an ethanol molecule leads to a hemiacetal. If this intermediate were to accumulate, it could potentially be identified by the appearance of a broad O-H stretching band (around 3400 cm⁻¹) and characteristic C-O stretching bands, alongside the remaining C=O of the unreacted aldehyde.

Oxocarbenium Ion Formation: The subsequent protonation of the hemiacetal's hydroxyl group and loss of water forms a resonance-stabilized oxocarbenium ion. This highly reactive species would have a unique C=O⁺ stretching frequency, though its detection would be challenging due to its transient nature.

Acetal Formation: The final attack by a second ethanol molecule yields the protonated acetal, which is then deprotonated to give the final product. The disappearance of any O-H signal and the strengthening of the final C-O acetal bands would signify the completion of the reaction.

Time-resolved Raman spectroscopy, in particular, could be employed to observe these transient species during the reaction, providing direct evidence for the proposed mechanistic pathway. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components within a mixture.

The molecular formula of this compound is C₁₁H₂₄O₃, corresponding to a molecular weight of 204.31 g/mol . protheragen.ai In electron ionization (EI) mass spectrometry, this would be represented by the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204.

A key related compound is 1,1-diethoxy-2-methylbutane, the diethyl acetal of 2-methylbutanal. nist.govechemi.com Its mass spectrum shows significant fragmentation, providing clues to the behavior of the target molecule. nist.gov The mass spectrum of 2-methylbutanal itself shows a prominent peak at m/z 57, corresponding to the loss of the ethyl group. nist.govchemicalbook.com

Based on these principles, the expected major fragments for this compound are detailed in the table below. The loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would lead to a highly stable oxonium ion at m/z 159, which is expected to be a major peak. Further fragmentation would involve losses of ethylene (B1197577) (ethene), ethanol, and cleavage of the alkyl chain.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 204 | Molecular Ion | [C₁₁H₂₄O₃]⁺ | Ionization of the parent molecule |

| 159 | [M - OCH₂CH₃]⁺ | [C₉H₁₉O₂]⁺ | Loss of an ethoxy radical |

| 131 | [M - CH(OCH₂CH₃)₂]⁺ | [C₇H₁₅O]⁺ | Cleavage of the C1-C2 bond |

| 115 | [M - OCH₂CH₃ - C₂H₄]⁺ | [C₇H₁₅O]⁺ | Loss of ethylene from the m/z 159 ion |

| 103 | [CH(OCH₂CH₃)₂]⁺ | [C₅H₁₁O₂]⁺ | Alpha-cleavage, formation of the diethoxy-methyl cation |

| 73 | [CH(OCH₂CH₃)]⁺ | [C₃H₇O]⁺ | Formation of the ethoxy-methyl cation |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Cleavage yielding the sec-butyl cation |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing the complex mixtures produced during the synthesis of this compound. The synthesis typically involves the acid-catalyzed reaction of 2-methylbutanal with an excess of ethanol. wikipedia.orgbyjus.com

Qualitative Analysis: The gas chromatograph separates the reaction mixture into its individual components based on their volatility and interaction with the GC column's stationary phase. Generally, more volatile, lower molecular weight compounds elute first. Each separated component then enters the mass spectrometer, which generates a unique mass spectrum, acting as a chemical fingerprint for identification. By comparing these spectra to spectral libraries (like NIST) or known standards, each component can be identified. nih.govnist.gov

Potential components in a synthesis mixture include:

Unreacted starting materials: 2-methylbutanal, ethanol

Intermediate product: The corresponding hemiacetal masterorganicchemistry.com

The desired product: this compound

Byproducts: Water, and potentially products from side reactions like aldol (B89426) condensation.

Quantitative Analysis: GC-MS can also be used for quantitative analysis to determine the concentration of the product and byproducts, and thus the reaction yield and purity. This is typically achieved by adding a known amount of an internal standard to the mixture. The peak areas of the analyte and the standard are then compared to a calibration curve to determine the analyte's concentration.

Table 2: Application of GC-MS in the Analysis of a this compound Synthesis Mixture

| Analytical Task | GC Role | MS Role | Expected Outcome |

| Qualitative Identification | Separates components based on boiling point and polarity. | Provides a unique mass spectrum (fingerprint) for each component. | Identification of starting materials, hemiacetal intermediate, final product, and byproducts. |

| Quantitative Analysis | Provides peak area for each component. | Confirms the identity of the peaks being quantified. | Determination of the concentration and purity of the final product using an internal standard. |

| Reaction Monitoring | Takes aliquots at different time points for separation. | Identifies the components present at each time point. | Tracks the consumption of reactants and the formation of products over time to optimize reaction conditions. |

X-ray Diffraction for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By directing X-rays onto a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and stereochemical details. researchgate.net

The compound this compound is a liquid at ambient conditions. protheragen.ai Therefore, X-ray diffraction analysis cannot be performed on the compound itself. However, if a solid, crystalline derivative of this compound were to be synthesized, X-ray crystallography would be the most powerful method available for its unambiguous structural confirmation.

The creation of a crystalline derivative might be pursued to resolve stereochemical ambiguities or to confirm a complex structure resulting from a subsequent reaction. To date, no public records of a crystal structure for a derivative of this compound exist. Should such a study be undertaken, the data obtained would be comprehensive, as outlined in the table below.

Table 3: Potential Data from X-ray Diffraction of a Crystalline Derivative

| Structural Parameter | Information Provided | Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline state of the derivative. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. | Defines the complete three-dimensional structure. |

| Bond Lengths | The exact distance between bonded atoms (e.g., C-C, C-O). | Confirms bonding patterns and can indicate bond order or strain. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom (e.g., tetrahedral, trigonal planar). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Describes the spatial arrangement of the carbon backbone and substituents. |

| Stereochemistry | The absolute configuration of any chiral centers (e.g., R/S). | Unambiguously determines the stereoisomeric form present in the crystal. |

| Intermolecular Interactions | The nature and geometry of interactions between molecules in the crystal (e.g., hydrogen bonds, van der Waals forces). | Explains the crystal packing and can influence physical properties. |

Catalysis in the Synthetic Chemistry of 1,1,3 Triethoxy 2 Methyl Butane

Role of Lewis Acid Catalysis in Addition and Condensation Reactions

Lewis acid catalysis is a cornerstone in the synthesis of acetals like 1,1,3-Triethoxy-2-methyl-butane. Lewis acids function by accepting an electron pair from the carbonyl oxygen of the precursor aldehyde, thereby activating the carbonyl group towards nucleophilic attack by ethanol (B145695). This activation enhances the electrophilicity of the carbonyl carbon, facilitating the initial addition of an ethanol molecule to form a hemiacetal intermediate. A second ethanol molecule then reacts, leading to the final acetal (B89532) product after the elimination of a water molecule. libretexts.orgcardiff.ac.uk

A variety of Lewis acids have been demonstrated to be effective for acetalization reactions. acs.org These include metal halides, metal triflates, and organometallic complexes. For instance, zirconium tetrachloride (ZrCl₄) is recognized as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Similarly, cerium(III) trifluoromethanesulfonate (B1224126) has been used for the synthesis of dialkyl acetals from ketones and trialkyl orthoformates. organic-chemistry.org The reaction mechanism generally involves the coordination of the Lewis acid to the carbonyl oxygen, which polarizes the C=O bond and makes the carbon atom more susceptible to nucleophilic attack.

The effectiveness of different Lewis acids can vary depending on the specific substrates and reaction conditions. Factors such as the strength of the Lewis acid, its compatibility with other functional groups in the molecule, and steric hindrance all play a significant role. cardiff.ac.uk

Table 1: Examples of Lewis Acid Catalysts in Acetalization Reactions

| Lewis Acid Catalyst | Typical Application | Reference |

|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | Chemoselective acetalization of carbonyl compounds. | organic-chemistry.org |

| Cerium(III) trifluoromethanesulfonate | Synthesis of ketone di-sec-alkyl acetals. | organic-chemistry.org |

| Tris(pentafluorophenyl)borane [B(C₆F₅)₃] | Metal-free catalysis for various organic transformations. cardiff.ac.uk | cardiff.ac.uk |

| Palladium(II) complexes | Mild and efficient masking of carbonyl groups as acetals. organic-chemistry.org | organic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Catalyzes acetal formation from aldehydes and alcohols. |

This table presents a selection of Lewis acids commonly used in acetal synthesis, which are applicable to the formation of this compound.

Brønsted Acid Catalysis in Elimination and Rearrangement Processes

Brønsted acids are frequently used catalysts for acetal formation, including the synthesis of this compound. acs.org The mechanism involves the protonation of the carbonyl oxygen of the aldehyde precursor by the Brønsted acid. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of ethanol to form the hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, a critical step that drives the reaction towards the acetal product. libretexts.org The removal of water is essential to prevent the reverse reaction, as acetal formation is an equilibrium process. libretexts.org

Commonly employed Brønsted acids include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid. acs.org Heterogeneous catalysts, for example, perchloric acid adsorbed on silica (B1680970) gel, offer advantages in terms of reusability and ease of separation from the reaction mixture. organic-chemistry.org

While effective, the use of strong Brønsted acids can sometimes lead to side reactions, such as elimination or rearrangement, particularly if the substrate possesses susceptible structural features. masterorganicchemistry.com For the synthesis of this compound, the carbocation intermediate formed during the elimination of water could potentially undergo rearrangement, although this is less likely given the stability of the secondary carbocation. The primary role of the Brønsted acid in this context is to catalyze the sequential addition and elimination steps efficiently.

Table 2: Common Brønsted Acid Catalysts for Acetalization

| Brønsted Acid Catalyst | Form | Key Features | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Homogeneous | Corrosive, but highly effective in trace amounts. acs.org | acs.org |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Strong acid, also acts as a dehydrating agent. acs.org | acs.org |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous (solid) | Easily handled solid acid, effective catalyst. acs.org | acs.org |

| Perchloric acid on silica gel | Heterogeneous | Reusable, efficient, and suitable for solvent-free conditions. organic-chemistry.org | organic-chemistry.org |

This table highlights various Brønsted acids that can be utilized for the synthesis of this compound.

Phase Transfer Catalysis in Multi-Phase Reaction Systems

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants located in different immiscible phases, which can be relevant for the synthesis of this compound. theaic.orgresearchgate.net Acetalization is a reversible reaction, and the removal of the water byproduct is crucial to shift the equilibrium towards the product. libretexts.org A two-phase system, for instance, an organic phase containing the aldehyde and ethanol, and an aqueous phase to remove water, could be employed.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of a reactant or a catalytic species from one phase to another. theaic.org In the context of acetalization, a phase transfer catalyst could help in transporting an acid catalyst from an aqueous phase to the organic phase where the reaction occurs. More commonly in related syntheses, PTC is used for alkylation reactions under basic conditions. crdeepjournal.orgptfarm.pl However, the principle of facilitating inter-phase reactions can be adapted. For example, if a solid, inorganic acid catalyst is used, a PTC could enhance its interaction with the organic reactants.

The main advantages of using PTC include milder reaction conditions, increased reaction rates, and the potential for using less expensive and less hazardous reagents and solvents. theaic.orgptfarm.pl

Table 3: Phase Transfer Catalysts and Their Potential Role

| Phase Transfer Catalyst | Example | Potential Function in Acetal Synthesis | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transport of ionic species (e.g., acid catalyst) across phase boundaries. | theaic.org |

| Crown Ethers | 18-Crown-6 | Solubilizing inorganic salts (catalysts) in organic solvents. |

This table outlines common phase transfer catalysts and their theoretical application in optimizing the synthesis of this compound in a multi-phase system.

Organocatalysis and Chiral Catalysts in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. For acetal synthesis, certain organocatalysts can offer mild and neutral reaction conditions. organic-chemistry.org For example, Eosin Y, an organic dye, can act as a photocatalyst for the acetalization of aldehydes under visible light irradiation, providing a green alternative to traditional acid catalysis. organic-chemistry.org

The structure of this compound features a chiral center at the C-2 position. This opens up the possibility of stereoselective synthesis to obtain a specific enantiomer of the molecule. Chiral catalysts, including chiral organocatalysts, are instrumental in achieving such transformations. A chiral imidodiphosphoric acid, for instance, has been used in organocatalytic asymmetric Prins cyclizations to produce functionalized tetrahydropyrans with high enantioselectivity. researchgate.net While this is a different reaction, it highlights the potential of chiral Brønsted acids to control stereochemistry in reactions involving oxocarbenium-like intermediates, which are also central to acetal formation.

An enantioselective synthesis of this compound would likely involve either the use of a chiral catalyst during the acetalization of 2-methyl-3-ethoxybutanal or the stereoselective synthesis of the aldehyde precursor itself. Chiral secondary amines, for example, are known to catalyze asymmetric α-alkylation reactions, which could be a strategy to establish the stereocenter at the C-2 position of the butane (B89635) backbone.

Design Principles for Enhanced Catalytic Activity, Selectivity, and Recyclability

The design of an ideal catalyst for the synthesis of this compound focuses on maximizing activity, selectivity, and recyclability. numberanalytics.com For heterogeneous catalysts, which are often preferred in industrial settings for their ease of separation and reuse, several design principles are crucial. researchgate.net

Surface Area and Porosity: A high surface area and appropriate pore size can increase the number of accessible active sites and facilitate the diffusion of reactants and products. researchgate.netnumberanalytics.com

Acid-Base Properties: The strength and density of acid sites on the catalyst surface are critical. For acetalization, a sufficient number of acidic sites are needed to catalyze the reaction, but excessively strong acidity might lead to side reactions. researchgate.net

Hydrophobicity: In acetalization, which produces water, the hydrophobicity of the catalyst can be more determinant of activity than the absolute number of acid sites. researchgate.net A hydrophobic surface can help to repel water from the active sites, thus shifting the equilibrium towards the product side. researchgate.net

Recyclability: Designing catalysts that can be easily recovered and reused without significant loss of activity is a key principle of green chemistry. Solid acid catalysts like zeolites, functionalized silica, and polymeric resins are advantageous in this regard. organic-chemistry.orgresearchgate.netnih.gov

Table 4: Catalyst Design Principles for Acetalization

| Design Principle | Objective | Example Strategy | Reference |

|---|---|---|---|

| Activity | Increase reaction rate. | High surface area supports; optimizing acid site density. | researchgate.netnumberanalytics.com |

| Selectivity | Minimize byproducts. | Tuning acid strength; using chemoselective catalysts like ZrCl₄. organic-chemistry.org | organic-chemistry.org |

| Equilibrium Shift | Drive reaction to completion. | Using hydrophobic catalysts to repel water. researchgate.net | researchgate.net |

| Recyclability | Enable catalyst reuse. | Immobilizing the catalyst on a solid support (e.g., silica, zeolites). organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

| Stereoselectivity | Control stereochemistry. | Employing chiral catalysts (e.g., chiral phosphoric acids). researchgate.net | researchgate.net |

This table summarizes key design considerations for developing efficient, selective, and reusable catalysts for the synthesis of this compound.

Future Prospects and Emerging Research Opportunities in 1,1,3 Triethoxy 2 Methyl Butane Chemistry

Development of More Sustainable and Atom-Economical Synthesis Methodologies

The traditional synthesis of acetals, including 1,1,3-Triethoxy-2-methyl-butane, often relies on strong mineral acids as catalysts, which can be corrosive and generate significant waste. acs.org The future of its synthesis lies in the adoption of greener and more atom-economical methods.

Research Focus:

Heterogeneous Catalysis: A significant shift is underway from homogeneous catalysts to solid acid catalysts. Materials like perchloric acid adsorbed on silica (B1680970) gel, zirconium tetrachloride, and various clays (B1170129) are proving to be highly efficient, reusable, and inexpensive for acetalization. organic-chemistry.org These catalysts simplify workup procedures and minimize corrosive waste streams.

Solvent-Free Conditions: Many modern acetalization protocols are being developed to run under solvent-free conditions, directly reacting the aldehyde/ketone with an alcohol or trialkyl orthoformate. organic-chemistry.org This approach dramatically reduces solvent waste, aligning with the principles of green chemistry.

Photocatalysis: An innovative and green approach involves the use of photo-organocatalysts, such as Eosin Y or thioxanthenone, under visible light irradiation. rsc.org This method allows for the synthesis of acetals under neutral conditions, high yields, and with minimal energy input, using simple household lamps as a light source. rsc.org

Catalytic Distillation: For industrial-scale production, catalytic distillation presents a highly efficient process. This technique combines reaction and separation in a single unit, where an acidic catalyst is contained within a distillation column. As the alcohol and aldehyde react to form the acetal (B89532), the products are concurrently separated, driving the equilibrium towards the product and increasing yield and efficiency.

Table of Comparative Synthesis Methodologies

| Method | Catalyst Example | Conditions | Advantages |

|---|---|---|---|

| Traditional | H₂SO₄, HCl | Homogeneous, often requires neutralization | Well-established |

| Heterogeneous | ZrCl₄, SiO₂-HClO₄ | Solid catalyst, often solvent-free organic-chemistry.org | Reusable catalyst, simple workup, reduced waste |

| Photocatalytic | Eosin Y, Thioxanthenone | Visible light, neutral pH rsc.org | Mild conditions, high selectivity, low energy |

| Catalytic Distillation | Acidic resin | Simultaneous reaction and separation | High efficiency, high yield, suitable for industrial scale |

Chemoenzymatic Approaches and Biocatalysis in Transformations of Related Substrates

The integration of enzymes into synthetic pathways, known as biocatalysis, offers unparalleled selectivity and sustainability. While direct enzymatic synthesis of this compound is not widely reported, the transformation of related substrates using enzymes is a burgeoning field of research.

Key Research Areas:

Enzyme-Catalyzed Acetal Synthesis: Lipases, typically known for hydrolysis, can be used in reverse to catalyze esterification and, in some cases, the formation of acetal-like structures. Their high chemo-, regio-, and enantioselectivity make them ideal for creating complex, chiral molecules that would be challenging to produce through traditional chemistry.

Selective Hydrolysis: Enzymes can be used for the highly selective hydrolysis of acetal groups. For instance, glycosidase enzymes are masters of cleaving glycosidic bonds, which are a form of acetal linkage in carbohydrates. ymerdigital.com This principle can be applied to selectively deprotect one acetal in a poly-functionalized molecule.

Pathway Engineering: Synthetic biology allows for the construction of microbial cell factories with engineered biocatalytic pathways. For example, pathways for producing bio-alcohols like biobutanol involve multiple enzymatic steps, including dehydrogenases that convert aldehydes to alcohols, a core transformation in acetal chemistry. chemeo.com It is conceivable that such pathways could be engineered to produce precursors for or even the target acetal itself from renewable feedstocks.

Table of Exemplary Chemoenzymatic Transformations

| Enzyme Class | Transformation Type | Substrate Example | Product Example | Significance |

|---|---|---|---|---|

| Lipase | Acylation/Esterification | Alcohol | Ester | High selectivity, mild conditions |

| Glycosidase | Acetal Hydrolysis | Carbohydrate (e.g., cellulose) | Hemiacetal | Specific cleavage of glycosidic bonds ymerdigital.com |

| Alcohol Dehydrogenase | Reduction | Aldehyde/Ketone | Chiral Alcohol | Production of enantiomerically pure alcohols |

| Acyltransferase | C-Acylation | Resorcinol derivative | Acylated Resorcinol | Forms C-C bonds with high precision |

Integration with Automation, Robotics, and Artificial Intelligence in Chemical Synthesis

The synthesis of complex molecules is being revolutionized by the integration of high-tech tools that enhance speed, reliability, and the scope of exploration.

Automated Synthesis Platforms: Robotic systems are increasingly employed to automate the entire workflow of chemical synthesis, from reagent dispensing and reaction monitoring to purification. researchgate.net Solution-phase automated synthesizers have been successfully used for multi-step processes that include acetal formation, demonstrating improved reproducibility and allowing chemists to focus on more complex problem-solving. chemicalbook.com

Artificial Intelligence (AI) in Retrosynthesis: AI-powered software is transforming how synthetic routes are designed. By analyzing vast databases of chemical reactions, these tools can propose multiple viable synthetic pathways for a target molecule, including those involving intermediates like this compound. acs.orgrsc.org This accelerates the discovery of more efficient and sustainable routes.

Machine Learning for Reaction Optimization: Machine learning (ML) models can predict the optimal conditions for a chemical reaction, such as temperature, solvent, and catalyst, thereby maximizing yield and minimizing byproducts. acs.org This data-driven approach reduces the need for extensive trial-and-error experimentation.

Table of AI and Automation Tools in Chemical Synthesis

| Technology | Application | Function |

|---|---|---|

| Automated Synthesizer | High-Throughput Experimentation | Performs repetitive synthetic operations, purification, and analysis. researchgate.net |

| AI-Powered Retrosynthesis | Route Scouting | Proposes multiple synthetic pathways to a target molecule. acs.orgrsc.org |

| Machine Learning Models | Reaction Outcome Prediction | Predicts the major product and yield of a reaction under given conditions. acs.org |

| Robotic "Mobile Chemists" | Catalyst Discovery | Autonomously performs experiments to discover new catalysts and reactions. |

Exploration of Novel Reaction Pathways and Synthetic Equivalents for Complex Target Molecules

Beyond its role as a simple intermediate, the acetal functionality in this compound can be leveraged in more sophisticated synthetic strategies.

Protecting Group Chemistry: The acetal group is a classic protecting group for aldehydes and ketones, stable to basic and nucleophilic conditions. This allows for chemical modifications on other parts of a molecule, with the original carbonyl group being regenerated later by acid-catalyzed hydrolysis. The use of diols to form cyclic acetals is particularly common.

Diene Synthesis via Pyrolysis: A patented process demonstrates a novel reaction pathway where this compound undergoes pyrolysis in the presence of a catalyst to produce 1-methoxy-2-methyl-1,3-butadiene. This transformation converts the stable acetal into a highly versatile diene, which is a valuable building block for cycloaddition reactions like the Diels-Alder reaction.

Acetal as a Synthetic Equivalent: The acetal group can act as a synthetic equivalent of a carbonyl group in reactions where the free carbonyl would be incompatible. For example, it allows for the introduction of nucleophiles at other positions without interference. Furthermore, thioacetals, the sulfur analogs, can be reduced to a methylene (B1212753) group using Raney Nickel, providing a two-step method to convert a carbonyl to an alkane. khanacademy.org